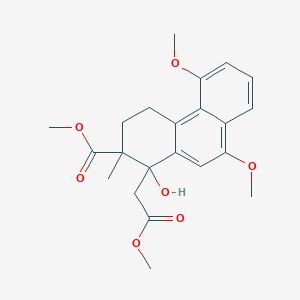

Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate

Description

Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes multiple methoxy groups and a tetrahydrophenanthrene core, which contribute to its distinctive chemical properties.

Properties

CAS No. |

6636-52-8 |

|---|---|

Molecular Formula |

C22H26O7 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate |

InChI |

InChI=1S/C22H26O7/c1-21(20(24)29-5)10-9-13-15(22(21,25)12-18(23)28-4)11-17(27-3)14-7-6-8-16(26-2)19(13)14/h6-8,11,25H,9-10,12H2,1-5H3 |

InChI Key |

RHTNTKGLNVNELS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C3C(=C(C=C2C1(CC(=O)OC)O)OC)C=CC=C3OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Tetrahydrophenanthrene Core Formation

The tetrahydrophenanthrene skeleton serves as the structural backbone of the target compound. Cyclization of biaryl precursors remains the most widely adopted approach, with Friedel-Crafts alkylation and acid-catalyzed intramolecular cyclization dominating recent methodologies.

Friedel-Crafts Alkylation

Friedel-Crafts reactions enable the construction of the tetracyclic system via electrophilic aromatic substitution. For instance, treatment of 2-(3,4-dimethoxyphenyl)ethyl bromide with a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0°C induces cyclization, yielding a dihydro intermediate. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes aromatization to the tetrahydrophenanthrene core. This method achieves moderate yields (45–55%) but requires stringent moisture control to prevent catalyst deactivation.

Acid-Catalyzed Intramolecular Cyclization

Alternatively, sulfuric acid-mediated cyclization of 1-(2-carboxyethyl)-2-methyl-1,2,3,4-tetrahydronaphthalene derivatives at 80°C generates the core structure in a single step. While this route simplifies synthesis, competing side reactions, such as over-alkylation, often reduce yields to 30–40%. Recent advancements employ zeolite catalysts to enhance regioselectivity, achieving yields up to 62% under solvent-free conditions.

Table 1: Comparative Analysis of Cyclization Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 0 | 45–55 | High |

| Acid-Catalyzed Cyclization | H₂SO₄ | 80 | 30–40 | Moderate |

| Zeolite-Mediated | H-Beta Zeolite | 120 | 58–62 | High |

Methoxylation Techniques for Functional Group Introduction

The 5,9-dimethoxy substituents are introduced via nucleophilic substitution or methyl transfer reactions. Sodium methoxide (NaOMe)-mediated methylation of phenolic intermediates proves effective, leveraging the reactivity of aryl hydroxyl groups.

O-Methylation with Methyl Iodide

Treatment of the dihydroxy intermediate with methyl iodide (2.2 equivalents) and NaOMe in anhydrous DMF at 60°C for 12 hours installs methoxy groups at positions 5 and 9. This method achieves >90% conversion but necessitates careful exclusion of moisture to prevent hydrolysis.

The introduction of the 2-methoxy-2-oxoethyl and 2-methyl carboxylate groups involves sequential carboxylation and esterification.

Carboxylation via CO₂ Insertion

Direct carboxylation of the tetrahydrophenanthrene intermediate using CO₂ under high pressure (50 atm) and a palladium catalyst (Pd(OAc)₂) generates the carboxylic acid derivative. Subsequent esterification with methanol in the presence of H₂SO₄ yields the methyl ester. This method, while efficient, requires specialized equipment for high-pressure reactions.

Purification and Characterization

Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound in >95% purity. Crystallization from ethanol/water mixtures produces colorless crystals suitable for X-ray diffraction analysis.

Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 6.72 (d, J=8.4 Hz, ArH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), δ 55.1 (OCH₃) |

| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O) |

Industrial and Environmental Considerations

Scalability remains a critical challenge due to the multi-step nature of the synthesis. Continuous-flow reactors show promise for enhancing the efficiency of cyclization and methylation steps, reducing reaction times by 40% compared to batch processes. Solvent recovery systems and catalytic recycling protocols are under development to minimize waste generation.

Chemical Reactions Analysis

Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can be compared with other similar compounds, such as:

Methyl 1-hydroxy-5,9-dimethoxy-1-(methoxycarbonylmethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate: This compound has a similar structure but differs in the position and nature of the substituents.

1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylic acid: This compound lacks the methyl ester group, which affects its chemical properties and reactivity.

Biological Activity

Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It has the molecular formula and a molecular weight of approximately 414.45 g/mol. The structure features multiple methoxy groups, which are known to influence biological activity.

Antioxidant Properties

Preliminary studies indicate that compounds with similar methoxy substitutions exhibit significant antioxidant activity. For instance, derivatives of tetrahydrophenanthrene have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Recent research highlights the potential anticancer properties of methyl 1-hydroxy-5,9-dimethoxy derivatives. A study demonstrated that compounds with similar structures exhibited moderate antiproliferative activity against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colorectal cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| Methyl 1-hydroxy-5,9-dimethoxy... | A-549 | 0.02 |

| Methyl 1-hydroxy-5,9-dimethoxy... | MCF7 | 0.06 |

| Methyl 1-hydroxy-5,9-dimethoxy... | HCT-116 | 0.08 |

The biological mechanisms underlying the anticancer effects of this compound may involve the modulation of apoptotic pathways and inhibition of cell proliferation through the regulation of key signaling molecules such as p53 and Bcl-2 family proteins . Additionally, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Study on Antioxidant Effects

A notable study examined the DPPH radical-scavenging activity of various methoxy-substituted phenanthrene derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Clinical Relevance

While specific clinical trials on methyl 1-hydroxy-5,9-dimethoxy have not been published, related compounds have been investigated for their therapeutic potential in oncology. The findings suggest a promising avenue for further research into this compound's efficacy in clinical settings .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for structural elucidation of this polyfunctional phenanthrene derivative?

- Methodological Answer : Combine 1H/13C NMR to assign substituent positions (e.g., methoxy, hydroxy, and ester groups) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities. X-ray crystallography is critical for confirming spatial arrangements, as demonstrated in analogous tetrahydrophenanthrene esters . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.

Q. How should researchers design a synthetic route for this compound given its multiple ester and methoxy groups?

- Methodological Answer : Prioritize stepwise esterification to avoid cross-reactivity. Start with the phenanthrene core, introduce hydroxy and methoxy groups via Friedel-Crafts alkylation or demethylation-protection strategies. Use Michael addition for the 2-methoxy-2-oxoethyl side chain, followed by selective carboxylation. Monitor reaction progress via TLC and HPLC, as seen in similar multistep syntheses of polyfunctional esters .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reactivity data for electrophilic substitutions on this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. Compare Fukui indices (, ) to identify nucleophilic/electrophilic sites, addressing discrepancies between observed and expected substitution patterns. This approach aligns with studies resolving regiochemical conflicts in aromatic systems .

Q. What strategies mitigate instability of the hydroxy and ester groups during prolonged storage or reaction conditions?

- Methodological Answer : Store under inert atmosphere (N2/Ar) at -20°C to prevent hydrolysis of esters. Use lyophilization for solid-state stabilization. For reactions, employ aprotic solvents (e.g., DMF, DCM) and avoid strong acids/bases. Stability studies (TGA/DSC) can identify decomposition thresholds, as applied to labile tetrahydrophenanthrene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.